

A Technical Guide to the Kinase Selectivity Profile of Cdk9-IN-14 (MC180295)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of the selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, **Cdk9-IN-14**, also known as MC180295. By summarizing quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as a critical resource for researchers investigating CDK9 as a therapeutic target.

Introduction to Cdk9-IN-14 (MC180295)

MC180295 is a potent and highly selective ATP-competitive inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2][3] As a component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from promoter-proximal pausing to productive gene transcription.[4] Due to the dysregulation of transcription in many cancers, CDK9 has emerged as a promising target for therapeutic intervention. MC180295 was developed through a phenotype-based screen to identify compounds that could reactivate epigenetically silenced genes.[2][3] Its efficacy relies on its high selectivity for CDK9, which minimizes toxicities associated with the inhibition of other kinases, particularly cell-cycle-related CDKs.[4]

Kinase Selectivity Profile of MC180295

The selectivity of MC180295 has been evaluated against a panel of other cyclin-dependent kinases. The inhibitor demonstrates a strong preference for CDK9, with an IC50 value in the



low nanomolar range.[1][5] Its potency against other CDKs is significantly lower, establishing its profile as a selective CDK9 inhibitor.[1][5][6]

Target Kinase	IC50 (nM)	Fold Selectivity vs. CDK9
CDK9-Cyclin T1	5	1x
CDK4-Cyclin D	112	22.4x
CDK1-Cyclin B	138	27.6x
CDK5-P35	159	31.8x
CDK5-P25	186	37.2x
CDK2-Cyclin A	233	46.6x
CDK2-Cyclin E	367	73.4x
CDK3-Cyclin E	399	79.8x
CDK7-CycH/MAT1	555	111x
CDK6-Cyclin D3	712	142.4x
Data compiled from multiple sources.[1][5][6]		

In addition to other CDKs, MC180295 has been reported to inhibit Glycogen Synthase Kinase 3 alpha and beta $(GSK-3\alpha/\beta)$.[5][6] Quantitative data for this interaction is less consistently reported in primary literature but represents a potential off-target activity to consider in experimental design.

Experimental Protocols

The determination of kinase inhibition potency (IC50) is critical for establishing a compound's selectivity profile. Biochemical kinase assays are standardly employed for this purpose. Below are detailed methodologies for common non-radioactive assays used in kinase inhibitor profiling.

Adapta™ Universal Kinase Assay (TR-FRET)

Foundational & Exploratory





This assay quantifies kinase activity by detecting the amount of ADP produced in the enzymatic reaction using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Principle: The assay involves two phases: a kinase reaction and an ADP detection phase. In the detection phase, a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are added. ADP produced by the kinase reaction displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal. Conversely, inhibition of the kinase results in less ADP production and a higher TR-FRET signal.[7]

Detailed Methodology:

- Compound Preparation: A serial dilution of the inhibitor (e.g., MC180295) is prepared in 100% DMSO. These are then diluted in kinase buffer to 4 times the final desired concentration.
- Plate Setup: 2.5 μL of the diluted inhibitor is dispensed into the wells of a low-volume 384well plate.[8]
- Kinase Reaction:
 - A solution of the target kinase (e.g., CDK9/Cyclin T1) is prepared at 4 times its final concentration in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]
 - A solution containing the substrate peptide and ATP is prepared at 2 times the final concentration.[8]
 - 2.5 μL of the kinase solution is added to the wells containing the inhibitor.[8]
 - To initiate the reaction, 5 μL of the substrate/ATP mixture is added to each well.[8]
- Incubation: The plate is covered and incubated at room temperature for 60 minutes.
- Reaction Termination and Detection:
 - 5 µL of the Adapta[™] Detection Reagent (containing EDTA to stop the reaction, the Eulabeled antibody, and the Alexa Fluor® tracer) is added to each well.



- The plate is incubated for an additional 30-60 minutes at room temperature to allow the detection reaction to reach equilibrium.
- Data Acquisition: The plate is read on a TR-FRET-capable plate reader, measuring the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (Europium).
- Data Analysis: The raw data is converted to percent inhibition, and IC50 curves are generated using non-linear regression analysis.

ADP-Glo™ Kinase Assay (Luminescence)

This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.

Principle: The assay is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a light signal that is proportional to the initial kinase activity.[10]

Detailed Methodology:

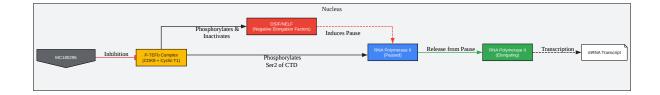
- Compound and Reagent Preparation: As with the Adapta assay, prepare serial dilutions of the inhibitor. Dilute the kinase, substrate, and ATP in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[10]
- Plate Setup: Add 1 μL of the inhibitor solution to the wells of a 384-well plate.[10]
- Kinase Reaction:
 - Add 2 μL of the enzyme solution to the wells.[10]
 - Add 2 μL of a substrate/ATP mixture to initiate the reaction.[10]
- Incubation: Incubate the plate at room temperature for 60-120 minutes.[10]
- ATP Depletion: Add 5 µL of ADP-Glo[™] Reagent to each well. Incubate for 40 minutes at room temperature.[10]



- Signal Generation: Add 10 μL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]
- Data Acquisition: Record the luminescence using a plate-reading luminometer.
- Data Analysis: Calculate the amount of ADP formed and determine the percent inhibition to generate IC50 curves.

Visualizations: Pathways and Workflows Signaling Pathways

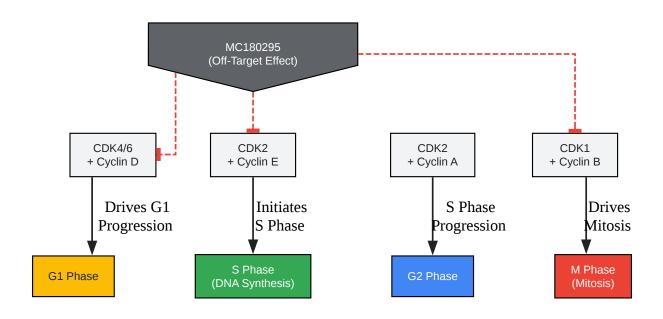
The following diagrams illustrate the primary signaling pathway of CDK9 and the general pathway of its main off-targets, the cell-cycle CDKs.



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Caption: CDK9's role in transcriptional elongation via the P-TEFb complex.





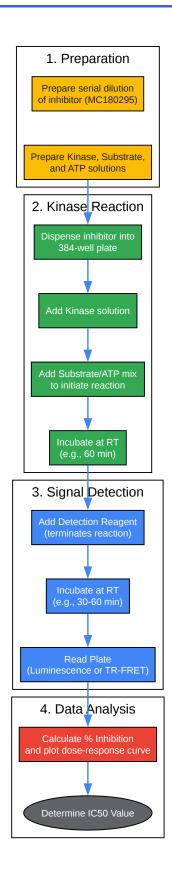
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Caption: Off-target effects on key cell cycle kinases.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro biochemical kinase assay to determine inhibitor IC50 values.





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Caption: Workflow for an in vitro biochemical kinase inhibition assay.



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